2-(3-Bromopropyl)-1,3-dioxolane
Overview
Description
2-(3-Bromopropyl)-1,3-dioxolane: is an organic compound that features a bromine atom attached to a three-carbon propyl chain, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 1,3-dioxolane and 3-bromopropanol: One common method involves the reaction of 1,3-dioxolane with 3-bromopropanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrially, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(3-Bromopropyl)-1,3-dioxolane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 1,3-dioxolane-2-propene.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially be oxidized to form corresponding alcohols or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines under reflux conditions.
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride at elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-(3-hydroxypropyl)-1,3-dioxolane, 2-(3-cyanopropyl)-1,3-dioxolane, etc.
Elimination Products: 1,3-dioxolane-2-propene.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2-(3-Bromopropyl)-1,3-dioxolane is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Development: The compound’s reactivity makes it a candidate for the development of new drugs, particularly those targeting specific biochemical pathways.
Industry:
Polymer Chemistry: It can be used in the synthesis of polymers with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which 2-(3-Bromopropyl)-1,3-dioxolane exerts its effects typically involves the formation of reactive intermediates during chemical reactions. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants.
Comparison with Similar Compounds
2-(3-Chloropropyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in halogen electronegativity.
2-(3-Iodopropyl)-1,3-dioxolane: Contains an iodine atom, making it more reactive in substitution reactions compared to the bromine analogue.
Uniqueness:
Reactivity: The bromine atom in 2-(3-Bromopropyl)-1,3-dioxolane provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions.
Versatility: Its ability to undergo various types of reactions, including substitution and elimination, makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-bromopropyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIXIJRPYSOGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326815 | |
Record name | 2-(3-bromopropyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62563-07-9 | |
Record name | 2-(3-bromopropyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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